Methyl 3-(methylamino)but-2-enoate
Overview
Description
Methyl 3-(methylamino)but-2-enoate is an organic compound with a unique structure that includes both an ester and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(methylamino)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to maximize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields primary amines and alcohols.
Substitution: Results in the formation of substituted esters and amides.
Scientific Research Applications
Methyl 3-(methylamino)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(methylamino)but-2-enoate exerts its effects involves interactions with various molecular targets. The ester group can participate in hydrolysis reactions, while the amine group can engage in hydrogen bonding and nucleophilic attacks. These interactions can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminocrotonate: Similar structure but lacks the methyl group on the amine.
Ethyl 3-(methylamino)-2-butenoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(ethylamino)-2-butenoate: Similar structure but with an ethyl group on the amine.
Uniqueness
Methyl 3-(methylamino)but-2-enoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 3-(methylamino)but-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(7-2)4-6(8)9-3/h4,7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKYFFYZPIPLDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928458 | |
Record name | Methyl 3-(methylamino)but-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13412-12-9 | |
Record name | Methyl 3-(methylamino)but-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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